Erigeside C

概要

説明

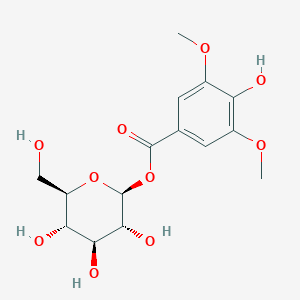

Erigeside C is a phenolic compound that can be isolated from the plant Erigeron breviscapus, which belongs to the Asteraceae family . This compound is known for its various biological activities and potential therapeutic applications. It is a natural product with a molecular formula of C15H20O10 and a molecular weight of 360.31 g/mol .

準備方法

Synthetic Routes and Reaction Conditions: Erigeside C is primarily obtained through natural extraction from Erigeron breviscapus. The extraction process involves the use of solvents to isolate the compound from the plant material. The crude extract is then subjected to various chromatographic techniques to purify this compound .

Industrial Production Methods: Currently, there are no widely established industrial production methods for this compound. The compound is mainly produced in research laboratories through the extraction and purification process mentioned above .

化学反応の分析

Types of Reactions: Erigeside C, being a phenolic compound, can undergo several types of chemical reactions, including:

Oxidation: Phenolic compounds are prone to oxidation, leading to the formation of quinones and other oxidation products.

Reduction: Reduction reactions can convert this compound into its corresponding alcohols or other reduced forms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .

科学的研究の応用

Erigeside C has several scientific research applications, including:

Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of phenolic compounds.

作用機序

The mechanism of action of Erigeside C involves its interaction with various molecular targets and pathways. As a phenolic compound, it can act as an antioxidant, scavenging free radicals and reducing oxidative stress. Additionally, it may interact with cellular signaling pathways involved in inflammation and bone growth .

類似化合物との比較

Erigeside II: Another phenolic glucoside isolated from Erigeron breviscapus with similar biological activities.

Pipercroside A and B: Phenolic glucosides isolated from Piper crocatum with comparable antioxidant and anti-inflammatory properties.

Uniqueness: Erigeside C is unique due to its specific molecular structure and the particular biological activities it exhibits. While similar compounds may share some properties, this compound’s combination of bone growth-promoting and anti-inflammatory effects sets it apart .

生物活性

Erigeside C is a phenolic compound derived from Erigeron breviscapus, a plant in the Asteraceae family. This compound has garnered interest in scientific research due to its potential biological activities, including anti-inflammatory, antioxidant, and anti-tumor properties, as well as its ability to promote bone growth. This article reviews the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

- Molecular Formula :

- Molecular Weight : 360.32 g/mol

- CAS Number : 112667-09-1

This compound exhibits its biological effects through various mechanisms:

- Antioxidant Activity : As a phenolic compound, this compound can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage.

- Anti-inflammatory Effects : It may modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.

- Bone Growth Promotion : Research indicates that this compound stimulates osteoblast proliferation and differentiation, contributing to enhanced bone formation.

1. Anti-inflammatory Properties

Studies have demonstrated that this compound can significantly reduce inflammation markers in vitro and in vivo models. For instance, it has been shown to lower levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in cell cultures exposed to inflammatory stimuli .

2. Antioxidant Activity

The antioxidant capacity of this compound was evaluated using various assays, including the DPPH radical scavenging assay and the ABTS assay. Results indicated that this compound exhibits strong scavenging activity comparable to well-known antioxidants like ascorbic acid .

3. Bone Growth Promotion

Research has highlighted the role of this compound in promoting osteogenesis. In one study, it was found to enhance alkaline phosphatase activity and mineralization in osteoblast-like cells, indicating its potential use in treating osteoporosis .

Data Table: Biological Activities of this compound

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of TNF-α and IL-6 | |

| Antioxidant | Scavenging of free radicals | |

| Bone Growth Promotion | Stimulation of osteoblast activity |

Case Study 1: Osteogenic Potential

A study conducted on the effects of this compound on human osteoblasts showed a significant increase in cell proliferation and mineralization when treated with varying concentrations of the compound. The results suggest that this compound could be a promising candidate for developing treatments for bone-related diseases such as osteoporosis.

Case Study 2: Anti-inflammatory Effects in Animal Models

In a controlled animal study, administration of this compound resulted in a marked reduction of paw edema in rats induced by carrageenan. This finding supports its potential therapeutic application for inflammatory conditions .

特性

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 4-hydroxy-3,5-dimethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O10/c1-22-7-3-6(4-8(23-2)10(7)17)14(21)25-15-13(20)12(19)11(18)9(5-16)24-15/h3-4,9,11-13,15-20H,5H2,1-2H3/t9-,11-,12+,13-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIYLTHWUJCCASO-APACUCGBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C(=O)OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is erigeside C and where is it found?

A1: this compound is a phenolic glycoside, a type of natural compound often found in plants. It has been isolated from various plant species, including Bauhinia glauca subsp. pernervosa [], Magnolia officinalis [], Iodes cirrhosa [], Acanthus ilicifolius [], Lindera obtusiloba [], Periploca calophylla [], Alchornea trewioides [], Euphorbia lunulata [], Capparis tenera [], and Illicium simonsii [].

Q2: What is the molecular formula and weight of this compound?

A2: While the provided research excerpts do not explicitly state the molecular formula and weight of this compound, they do mention that spectroscopic methods, including mass spectrometry, were used to characterize the compound. These techniques are crucial for determining such information.

Q3: Are there any studies on the potential toxicity of this compound?

A3: The provided research excerpts do not provide information on the toxicology of this compound. Further investigation into its safety profile would be necessary.

Q4: What analytical methods are commonly used to identify and quantify this compound?

A5: The research excerpts highlight the use of various chromatographic techniques, including column chromatography (silica gel, ODS, MCI, Sephadex LH-20), semi-preparative HPLC, and reversed-phase HPLC, for the isolation and purification of this compound [, , , , , ]. Additionally, spectroscopic methods such as 1H NMR, 13C NMR, 2D NMR, HR-ESI-MS, and physicochemical property analyses are employed for structural elucidation and confirmation [, , , , , , , , , ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。